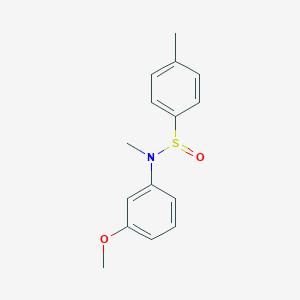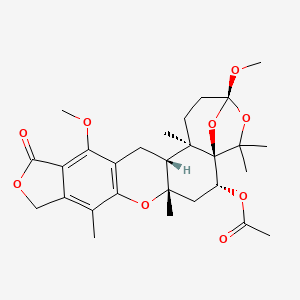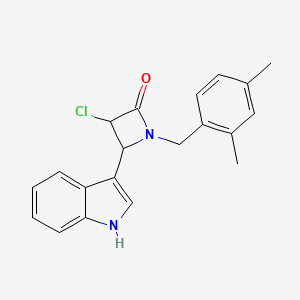
(3-Bromo-2-methoxypropoxy)(triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-methoxypropoxy)(triethyl)silane is an organosilicon compound that features a bromine atom, a methoxy group, and a propoxy group attached to a silicon atom bonded to three ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxypropoxy)(triethyl)silane typically involves the reaction of 3-bromo-2-methoxypropanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-Bromo-2-methoxypropanol+Triethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions
(3-Bromo-2-methoxypropoxy)(triethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond to unsaturated carbon-carbon bonds.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include the corresponding alcohols or ethers.
Hydrosilylation Reactions: Products include organosilicon compounds with new carbon-silicon bonds.
科学研究应用
(3-Bromo-2-methoxypropoxy)(triethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the (3-bromo-2-methoxypropoxy) group into organic molecules, which can be further functionalized.
Materials Science:
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound may be used in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of (3-Bromo-2-methoxypropoxy)(triethyl)silane in chemical reactions involves the reactivity of the bromine atom, the methoxy group, and the silicon-hydrogen bond. The bromine atom can act as a leaving group in substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
(3-Bromopropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of ethyl groups.
Triethylsilane: Lacks the bromo and methoxy groups, used primarily as a reducing agent.
(3-Bromo-2-methoxypropyl)trimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Uniqueness
(3-Bromo-2-methoxypropoxy)(triethyl)silane is unique due to the presence of both a bromine atom and a methoxy group, which provide distinct reactivity patterns compared to other silanes. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
属性
CAS 编号 |
84566-38-1 |
|---|---|
分子式 |
C10H23BrO2Si |
分子量 |
283.28 g/mol |
IUPAC 名称 |
(3-bromo-2-methoxypropoxy)-triethylsilane |
InChI |
InChI=1S/C10H23BrO2Si/c1-5-14(6-2,7-3)13-9-10(8-11)12-4/h10H,5-9H2,1-4H3 |
InChI 键 |
POYPWIPCLIEKFA-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OCC(CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)



![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)


![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)





